molecular formula C17H16FN5O2 B383760 2-[(2-Fluorophenoxy)methyl]-5-[3-(1-imidazolyl)propylamino]-4-oxazolecarbonitrile CAS No. 606948-34-9

2-[(2-Fluorophenoxy)methyl]-5-[3-(1-imidazolyl)propylamino]-4-oxazolecarbonitrile

Cat. No. B383760
CAS RN: 606948-34-9
M. Wt: 341.34g/mol
InChI Key: WXBRYJKQRSDOIQ-UHFFFAOYSA-N
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Description

2-[(2-fluorophenoxy)methyl]-5-[3-(1-imidazolyl)propylamino]-4-oxazolecarbonitrile is an oxazole.

Scientific Research Applications

Synthesis and Modification of Compounds

2-[(2-Fluorophenoxy)methyl]-5-[3-(1-imidazolyl)propylamino]-4-oxazolecarbonitrile is involved in various synthetic processes. For example, fluoroform has been utilized as a source of difluorocarbene for converting various nucleophiles, including imidazoles, into their difluoromethylated derivatives (Thomoson, Wang, & Dolbier, 2014). Additionally, imidates have been employed in the synthesis of aminothiazole derivatives, demonstrating the versatility of compounds containing imidazole groups in chemical syntheses (Dridi, Efrit, Baccar, & Zantour, 1998).

Antibacterial Activity

Compounds with structures similar to 2-[(2-Fluorophenoxy)methyl]-5-[3-(1-imidazolyl)propylamino]-4-oxazolecarbonitrile have been studied for their antibacterial properties. For instance, certain 4-oxo-1,3-thiazolidines and 5-oxoimidazolines showed in vitro growth inhibitory activity against various microbes (Desai, Dave, Shah, & Vyas, 2001).

Fluorescent Probes and Imaging Applications

Fluorinated heterocyclic compounds have been explored for potential applications in fluorescent probes and imaging. For example, the development of fluorinated 1-methyl- or 1-propyl-1,2,4-triazoles demonstrates the utility of fluorinated compounds in photochemical applications (Buscemi, Pace, Piccionello, Pibiri, & Vivona, 2005).

Antioxidant Activity

Research has also been conducted on derivatives of phenols containing imidazole groups, assessing their antioxidant activity using in vitro models. This suggests potential applications in oxidative stress-related conditions (Buravlev, Shevchenko, & Kutchin, 2021).

properties

CAS RN

606948-34-9

Molecular Formula

C17H16FN5O2

Molecular Weight

341.34g/mol

IUPAC Name

2-[(2-fluorophenoxy)methyl]-5-(3-imidazol-1-ylpropylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C17H16FN5O2/c18-13-4-1-2-5-15(13)24-11-16-22-14(10-19)17(25-16)21-6-3-8-23-9-7-20-12-23/h1-2,4-5,7,9,12,21H,3,6,8,11H2

InChI Key

WXBRYJKQRSDOIQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)OCC2=NC(=C(O2)NCCCN3C=CN=C3)C#N)F

Canonical SMILES

C1=CC=C(C(=C1)OCC2=NC(=C(O2)NCCCN3C=CN=C3)C#N)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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